molecular formula C22H33ClO6 B12345081 2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate

2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate

Cat. No.: B12345081
M. Wt: 428.9 g/mol
InChI Key: JDPQROUFAXGASM-HRNDJLQDSA-N
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Description

2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry

Preparation Methods

The synthesis of 2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyran Ring: The initial step involves the formation of the pyran ring through a cyclization reaction.

    Substitution with tert-Butyl Groups: The pyran ring is then substituted with tert-butyl groups at the 2 and 6 positions using tert-butyl chloride in the presence of a strong base.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Ethenyl Linkage: The final step involves the formation of the ethenyl linkage through a Wittig reaction, followed by the addition of perchlorate to form the final compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Addition: The ethenyl linkage allows for addition reactions with hydrogen, halogens, or other electrophiles, forming various addition products.

Scientific Research Applications

2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and as a catalyst in certain reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate involves its interaction with molecular targets through various pathways:

    Oxidative Stress Pathway: The compound can act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

    Signal Transduction: The compound may influence signal transduction pathways by interacting with receptors or other signaling molecules, affecting cellular responses.

Comparison with Similar Compounds

2,6-di-tert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2H-pyran-2-ylium perchlorate can be compared with similar compounds such as:

    2,6-di-tert-butyl-4-methylphenol: Known for its antioxidant properties, this compound is widely used as a food additive and in industrial applications.

    2,6-di-tert-butyl-4-mercaptophenol: This compound is used as an antioxidant and stabilizer in polymers and rubber products.

    2,6-di-tert-butyl-4-methylpyridine: Used in organic synthesis as a non-nucleophilic base and in the production of pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its structural complexity and the presence of both tert-butyl and methoxyphenyl groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C22H33ClO6

Molecular Weight

428.9 g/mol

IUPAC Name

2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]-2,3,4,5-tetrahydropyran-6-ylium;perchlorate

InChI

InChI=1S/C22H33O2.ClO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-13,17,19H,14-15H2,1-7H3;/q+1;-1/b9-8+;

InChI Key

JDPQROUFAXGASM-HRNDJLQDSA-N

Isomeric SMILES

CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)/C=C/C2=CC=C(C=C2)OC.[O-][Cl+3]([O-])([O-])[O-]

Canonical SMILES

CC(C)(C)C1CC(C[C+](O1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-][Cl+3]([O-])([O-])[O-]

Origin of Product

United States

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